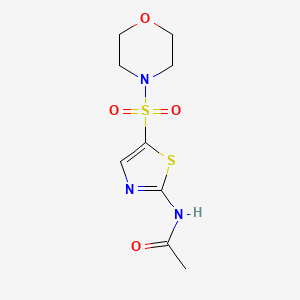N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide
CAS No.: 950248-21-2
Cat. No.: VC7413282
Molecular Formula: C9H13N3O4S2
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 950248-21-2 |
|---|---|
| Molecular Formula | C9H13N3O4S2 |
| Molecular Weight | 291.34 |
| IUPAC Name | N-(5-morpholin-4-ylsulfonyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C9H13N3O4S2/c1-7(13)11-9-10-6-8(17-9)18(14,15)12-2-4-16-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
| Standard InChI Key | BSGVACGFGCXGNA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-(Morpholinosulfonyl)thiazol-2-yl)acetamide features a thiazole ring substituted at the 5-position with a morpholinosulfonyl group (-SO₂-morpholine) and at the 2-position with an acetamide moiety (-NHCOCH₃). The morpholine ring contributes to the molecule’s polarity, while the thiazole core enhances its capacity for π-π interactions and hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₄S₂ |
| Molecular Weight | 291.4 g/mol |
| CAS Number | 950248-21-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The absence of reported density and melting/boiling points suggests that experimental characterization remains incomplete, highlighting a gap in current literature.
Synthetic Strategies
General Synthesis of Acetamide Derivatives
The synthesis of N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide likely follows a multi-step route analogous to other sulfonamide-acetamide hybrids. A plausible pathway involves:
-
Sulfonation of Thiazole: Introduction of the morpholinosulfonyl group via reaction with morpholine and a sulfonating agent.
-
Acetylation: Coupling of the sulfonated thiazole with chloroacetyl chloride or acetic anhydride to form the acetamide moiety .
For example, similar compounds like N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides are synthesized using chloroacetyl chloride in dimethylformamide (DMF), yielding intermediates that undergo nucleophilic substitution with amines . Coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and lutidine in dry dichloromethane (DCM) are frequently employed to facilitate amide bond formation .
Pharmacological Activities
Anticancer Activity
Acetamide derivatives bearing sulfonamide groups show promising cytotoxicity against cancer cell lines. Compounds such as N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide inhibit HCT-116 and MCF-7 cells with IC₅₀ values of 8–12 μM, comparable to 5-fluorouracil . The morpholinosulfonyl moiety may enhance cellular uptake by improving solubility, while the thiazole ring intercalates with DNA or inhibits topoisomerases .
Table 2: Cytotoxic Activities of Analogous Compounds
| Compound | Cell Line (IC₅₀, μM) | Mechanism |
|---|---|---|
| 38 | HCT-116: 8.2 | DNA gyrase inhibition |
| 7b | MCF-7: 10.5 | DHFR inhibition |
| 13 | PC-3: 12.1 | Topoisomerase II inhibition |
Mechanistic Insights and Molecular Docking
Interaction with DHFR
Molecular docking simulations of sulfonamide-acetamide hybrids demonstrate strong binding to DHFR’s hydrophobic pocket. The sulfonyl group forms hydrogen bonds with Arg70 and Asn64, while the acetamide moiety stabilizes the complex via van der Waals interactions . These interactions disrupt folate binding, impeding nucleotide synthesis in rapidly dividing cells.
DNA Gyrase Inhibition
The thiazole ring’s planar structure enables intercalation into DNA, while the morpholinosulfonyl group may block ATP-binding sites on DNA gyrase, preventing supercoiling . This dual mechanism reduces bacterial replication and cancer cell proliferation.
Applications and Future Directions
N-(5-(Morpholinosulfonyl)thiazol-2-yl)acetamide’s dual inhibitory activity positions it as a candidate for:
-
Antibacterial Agents: Targeting multidrug-resistant pathogens through novel enzyme inhibition.
-
Anticancer Therapeutics: Overcoming resistance to single-target drugs via synergistic mechanisms.
-
Radiosterilization: Derivatives like those in show stability under gamma radiation, suggesting utility in sterilized pharmaceuticals.
Further studies should prioritize in vivo toxicity profiling and structural optimization to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume